(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Catalog No.
S567432
CAS No.
3327-22-8
M.F
C6H15NOCl2
C6H15Cl2NO
M. Wt
188.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-2-hydroxypropyl)trimethylammonium chlori...

CAS Number

3327-22-8

Product Name

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride

Molecular Formula

C6H15NOCl2
C6H15Cl2NO

Molecular Weight

188.09 g/mol

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Solubility

Solubility in water: miscible

Synonyms

(2-Hydroxy-3-chloropropyl)trimethylammonium chloride; (3-Chloro-2- hydroxypropyl)-N,N,N-trimethylammonium chloride; 1-Chloro-2-hydroxypropane-3-trimethylammonium chloride; 1-Chloro-3-(trimethylammonio)-2- propanol chloride; 1-Chloro-3-trimethylammoni

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Cellulose Cationization:

CHTAC acts as a cation-generating agent for cellulose cationization using the exhaustion method. This process introduces positive charges (cations) onto the cellulose surface, modifying its properties and making it more suitable for various applications. For example, cationized cellulose exhibits improved interactions with other materials like dyes, making it valuable in paper and textile industries [, ].

Chiral Separation:

CHTAC solution demonstrates effectiveness in resolving enantiomers of chiral compounds. In a study, it successfully separated the enantiomers of 2,2'-dihydroxy-1,1'-binaphthyl, a crucial step in the synthesis of certain pharmaceuticals [].

Cationic Polymer Synthesis:

Researchers have utilized CHTAC to synthesize cationic glycogen (Cat Gly). Cat Gly possesses unique properties due to its positive charges, making it valuable for targeted drug delivery and gene therapy applications [].

Chitosan Modification:

CHTAC functions as a quaternizing agent for N-aryl chitosan derivatives. This process introduces quaternary ammonium groups onto the chitosan backbone, altering its solubility and interaction with other materials, potentially leading to novel applications in various fields [].

Additional Information:

  • CHTAC is commercially available as a 60% w/w aqueous solution.
  • It is important to handle CHTAC with appropriate safety precautions due to its potential health hazards.

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound characterized by its cationic nature. It appears as a colorless to light-yellow liquid and is soluble in water. The molecular formula of this compound is C₅H₁₂ClN₁O₂, and it has a molecular weight of approximately 188.09 g/mol. This compound is often used in various industrial applications due to its properties as a cation-generating agent, particularly in the modification of cellulose and other polymers .

The mechanism of action of CTAC depends on the specific application. Here are two key mechanisms:

  • Interaction with negatively charged surfaces: Due to its cationic nature, CTAC can electrostatically interact with negatively charged surfaces like those found in cellulose or certain biomolecules. This interaction can alter surface properties, promote adsorption, or facilitate reactions [, ].
  • Micelle formation: At higher concentrations, CTAC molecules can self-assemble into micelles in aqueous solutions. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. This formation allows CTAC to solubilize hydrophobic molecules within the micellar core [].

CTAC is classified as a suspected carcinogen and harmful to aquatic life with long lasting effects []. Always handle the compound according to recommended safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Typical of quaternary ammonium compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis, resulting in the formation of hydroxylated products.
  • Formation of Polymers: It can react with anionic species to form polyelectrolytes, which are useful in various applications such as flocculation and stabilization of colloidal systems .

The biological activity of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride has been studied primarily in the context of its antimicrobial properties. It exhibits activity against various bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics. Additionally, its cationic nature allows it to interact with negatively charged microbial membranes, enhancing its efficacy as a biocide .

Several methods exist for synthesizing (3-Chloro-2-hydroxypropyl)trimethylammonium chloride:

  • Quaternization Reaction: This method involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions to yield the desired quaternary ammonium salt.
  • Chloromethylation: This process entails chloromethylating a hydroxylated propyl compound followed by trimethylation with trimethylamine.
  • Direct Synthesis from Precursors: Starting from 2-hydroxypropyl amine, chlorination can be performed to introduce the chlorine atom, followed by methylation to form the final product .

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a variety of applications across different fields:

  • Textile Industry: Used as a finishing agent for fabrics to impart antimicrobial properties.
  • Personal Care Products: Incorporated into formulations for hair conditioners and skin care products due to its conditioning effects.
  • Water Treatment: Acts as a flocculant and coagulant in water treatment processes.
  • Pharmaceuticals: Explored for use in drug delivery systems due to its ability to modify surface properties of drug carriers .

Studies on the interactions of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride with biological membranes have shown that it can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, its interactions with anionic surfactants have been investigated, revealing potential synergistic effects that enhance antimicrobial activity when used in combination with other agents .

Several compounds share structural similarities with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, including:

Compound NameStructure TypeUnique Properties
Benzalkonium ChlorideQuaternary AmmoniumBroad-spectrum antimicrobial activity
Cetyl Trimethyl Ammonium BromideQuaternary AmmoniumUsed primarily as a surfactant and emulsifier
Dimethyl Benzyl Ammonium ChlorideQuaternary AmmoniumEffective against gram-positive bacteria

Uniqueness of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride:
This compound is particularly noted for its dual functionality as both an antimicrobial agent and a modifier for cellulose-based materials, distinguishing it from other quaternary ammonium compounds that may not exhibit such versatility in applications .

Physical Description

Liquid
COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.

Density

1.2 g/cm³

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

3327-22-8

Wikipedia

(3-chloro-2-hydroxypropyl)trimethylammonium chloride

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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